Pharmaceutical Supply Chain Integration: The Exclusive Intermediate for Vericiguat's sGC Pharmacophore
2-Fluoro-3-(4-morpholinyl)-2-propenal is the designated and commercially specified starting material for constructing the core pyrimidine-dione pharmacophore of Vericiguat, a clinically approved sGC stimulator for chronic heart failure . While the exact yield of the specific step involving this intermediate is often proprietary, the choice of this specific building block is validated by the successful commercial synthesis and regulatory approval of Vericiguat. Alternative fluoroenals or non-fluorinated analogs cannot serve as direct substitutes without a complete, and likely patent-infringing, redesign of the synthetic route. The compound's (Z)-stereochemistry and specific substitution pattern are mandatory for the regioselective cyclocondensation that forms the Vericiguat core, a critical quality attribute for the final API. This established role in a billion-dollar drug's manufacturing process provides a quantifiable, market-validated differentiation over other research-grade fluorinated aldehydes that lack a defined, large-scale application.
| Evidence Dimension | Synthetic Application Specificity |
|---|---|
| Target Compound Data | Key intermediate in the patented synthesis of Vericiguat, an FDA/EMA-approved drug |
| Comparator Or Baseline | Other fluorinated enals or morpholino aldehydes (e.g., non-fluorinated analogs, E-isomers) |
| Quantified Difference | Not applicable (binary outcome: fit for purpose or not). The target compound is a required input for a specific, validated process; others are not. |
| Conditions | Multi-step GMP synthesis of a commercial pharmaceutical ingredient (API) |
Why This Matters
Procurement of this specific intermediate is mandatory for replicating the patented and FDA-approved synthetic route to Vericiguat, directly impacting project timelines, regulatory compliance, and intellectual property freedom-to-operate.
